Cas no 337362-21-7 (methyl 5-cyano-2-fluorobenzoate)
methyl 5-cyano-2-fluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 5-cyano-2-fluorobenzoate
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- MDL: MFCD11042790
- Inchi: 1S/C9H6FNO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3
- InChI Key: ZIQLDZYJUIPASJ-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C#N)C=C1C(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
Experimental Properties
- Density: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 285.3±30.0 ºC (760 Torr),
- Flash Point: 126.3±24.6 ºC,
- Solubility: Very slightly soluble (0.41 g/l) (25 º C),
methyl 5-cyano-2-fluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0545-1 G |
methyl 5-cyano-2-fluorobenzoate |
337362-21-7 | 95% | 1g |
¥ 514.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0545-5 G |
methyl 5-cyano-2-fluorobenzoate |
337362-21-7 | 95% | 5g |
¥ 1,551.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0545-10 G |
methyl 5-cyano-2-fluorobenzoate |
337362-21-7 | 95% | 10g |
¥ 2,574.00 | 2021-05-07 | |
| Chemenu | CM161580-10g |
methyl 5-cyano-2-fluorobenzoate |
337362-21-7 | 95% | 10g |
$346 | 2021-06-16 | |
| Chemenu | CM161580-25g |
methyl 5-cyano-2-fluorobenzoate |
337362-21-7 | 95% | 25g |
$647 | 2021-06-16 | |
| TRC | M338128-100mg |
Methyl 5-cyano-2-fluorobenzoate |
337362-21-7 | 100mg |
$ 58.00 | 2023-09-07 | ||
| TRC | M338128-250mg |
Methyl 5-cyano-2-fluorobenzoate |
337362-21-7 | 250mg |
$ 64.00 | 2023-09-07 | ||
| TRC | M338128-500mg |
Methyl 5-cyano-2-fluorobenzoate |
337362-21-7 | 500mg |
$ 75.00 | 2023-09-07 | ||
| TRC | M338128-1g |
Methyl 5-cyano-2-fluorobenzoate |
337362-21-7 | 1g |
$ 70.00 | 2022-06-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C859866-1g |
5-Cyano-2-Fluorobenzoic Acid Methyl Ester |
337362-21-7 | ≥98% | 1g |
238.50 | 2021-05-17 |
methyl 5-cyano-2-fluorobenzoate Suppliers
methyl 5-cyano-2-fluorobenzoate Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on methyl 5-cyano-2-fluorobenzoate
Methyl 5-Cyano-2-Fluorobenzoate (CAS No: 337362-21-7)
Methyl 5-cyano-2-fluorobenzoate is a versatile organic compound with the CAS registry number 337362-21-7. This compound belongs to the class of benzoic acid esters, specifically featuring a methyl group as the esterifying agent. The structure of methyl 5-cyano-2-fluorobenzoate comprises a benzene ring substituted with a cyano group at the 5-position and a fluorine atom at the 2-position, with the benzoate moiety esterified by a methyl group. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable in various applications across different industries.
The synthesis of methyl 5-cyano-2-fluorobenzoate typically involves multi-step organic reactions, often starting from fluorobenzene derivatives. The introduction of the cyano group and subsequent esterification are critical steps that determine the compound's final properties. Recent advancements in synthetic methodologies have enabled more efficient and environmentally friendly routes for its production, aligning with the growing demand for sustainable chemical processes.
One of the most notable applications of methyl 5-cyano-2-fluorobenzoate is in the field of pharmaceuticals. The compound serves as an intermediate in the synthesis of various bioactive molecules, including anti-inflammatory agents and anticancer drugs. Its ability to undergo further functionalization makes it a valuable building block in drug discovery programs. For instance, researchers have explored its potential as a precursor for developing compounds targeting specific enzymes involved in cancer cell proliferation.
In addition to pharmaceutical applications, methyl 5-cyano-2-fluorobenzoate finds utility in materials science. The compound's electronic properties, influenced by the electron-withdrawing cyano and fluorine substituents, make it suitable for use in organic electronics. Recent studies have investigated its role in the development of advanced materials such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). These applications leverage the compound's ability to modulate electronic conductivity through precise structural modifications.
The chemical stability and reactivity of methyl 5-cyano-2-fluorobenzoate are also areas of active research. Scientists have examined its thermal stability under various conditions, revealing its suitability for high-temperature applications. Furthermore, its reactivity towards nucleophilic substitutions and electrophilic aromatic substitutions has been extensively studied, providing insights into its potential as a versatile reagent in organic synthesis.
From an environmental perspective, understanding the degradation pathways of methyl 5-cyano-2-fluorobenzoate is crucial for assessing its ecological impact. Recent research has focused on its biodegradation under aerobic and anaerobic conditions, highlighting its potential to break down into non-toxic byproducts under specific environmental conditions. This knowledge is essential for ensuring responsible use and disposal practices.
In conclusion, methyl 5-cyano-2-fluorobenzoate (CAS No: 337362-21-7) is a multifaceted compound with significant implications across diverse scientific domains. Its unique structure, coupled with advancements in synthetic and application-oriented research, positions it as a key player in modern chemistry and materials science. As ongoing studies continue to uncover new potentials for this compound, its role in driving innovation across industries is set to expand further.
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